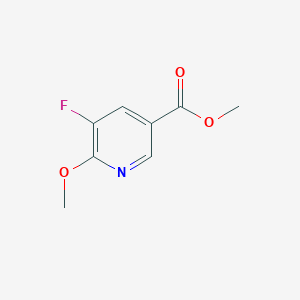

Methyl 5-fluoro-6-methoxynicotinate

説明

Significance within Fluorinated Nicotinate (B505614) Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's high electronegativity and relatively small size can profoundly influence properties such as metabolic stability, binding affinity, and bioavailability. Within the class of nicotinic acid derivatives, the presence of a fluorine atom, as seen in Methyl 5-fluoro-6-methoxynicotinate, is of particular importance.

Fluorinated nicotinates are recognized as key components in the development of novel therapeutic agents. The fluorine substituent can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to altered electronic properties and improved interactions with biological targets. This strategic substitution is a cornerstone of modern drug design, aiming to fine-tune the characteristics of lead compounds.

Role as a Key Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly those with potential therapeutic applications. Its chemical structure offers multiple reactive sites that can be selectively functionalized, allowing for the construction of diverse molecular architectures.

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research.

For instance, derivatives of 5-fluoronicotinic acid are utilized in the preparation of potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5). nih.gov While a direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of structurally similar 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( ed.ac.uknih.govsigmaaldrich.comtriazolo[1,5-a]pyridin-6-yl)imidazoles highlights the utility of fluorinated pyridine (B92270) scaffolds in this area. nih.gov The ester and methoxy (B1213986) groups of this compound can be chemically modified to introduce other functional groups necessary for activity against such targets.

The synthesis of such complex molecules often involves a multi-step process where the fluorinated nicotinic acid core provides a key structural element. The general synthetic approach may involve the reaction of the nicotinic acid derivative with other heterocyclic systems to build the final inhibitor framework.

Overview of Academic Research Paradigms and Directions

Academic research involving this compound and related fluorinated nicotinates is largely driven by the pursuit of new therapeutic agents. The prevailing paradigm is the use of this compound as a scaffold to be elaborated into more complex structures with specific biological activities.

Current research directions focus on several key areas:

Exploration of New Synthetic Methodologies: Researchers are continually seeking more efficient and selective methods for the synthesis and functionalization of fluorinated pyridines. This includes the development of novel catalytic systems and reaction conditions to introduce the fluoro and other substituents with high precision.

Design and Synthesis of Novel Kinase Inhibitors: A significant portion of research is dedicated to using fluorinated nicotinates as starting materials for the synthesis of new kinase inhibitors targeting a range of kinases implicated in various diseases. ed.ac.uk

Investigation of Structure-Activity Relationships (SAR): Academic studies often involve the systematic modification of the fluorinated nicotinate scaffold to understand how different substituents at various positions on the pyridine ring affect biological activity. This SAR data is crucial for the rational design of more potent and selective drug candidates.

The general trend in the field is to leverage the unique properties conferred by the fluorine atom to design molecules with improved drug-like properties. The research is highly interdisciplinary, combining organic synthesis, medicinal chemistry, and chemical biology to advance the development of new therapeutics.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 5-fluoro-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBPCUZDKHCJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Fluoro 6 Methoxynicotinate

Established Synthetic Routes to Methyl 5-fluoro-6-methoxynicotinate

The synthesis of this compound typically involves a multi-step sequence, beginning with appropriately substituted pyridine (B92270) precursors. The assembly of the target molecule hinges on the successful formation of its parent carboxylic acid, 5-fluoro-6-methoxynicotinic acid, followed by esterification.

Synthesis via 5-Fluoro-6-methoxynicotinic Acid and its Precursors

The synthesis often commences with a suitably substituted pyridine, for instance, a dihalopyridine, which allows for selective functionalization. One potential pathway involves the nucleophilic aromatic substitution of a leaving group, such as a chlorine atom, at the 6-position of a fluorinated pyridine ring with a methoxide (B1231860) source. The subsequent oxidation of a methyl group or hydrolysis of a nitrile at the 3-position would yield the desired carboxylic acid.

A key intermediate in this synthetic approach is 5-Fluoro-6-methoxynicotinic acid . The properties of this crucial precursor are detailed in the table below.

| Property | Value |

| IUPAC Name | 5-fluoro-6-methoxynicotinic acid |

| CAS Number | 953780-42-2 |

| Molecular Formula | C₇H₆FNO₃ |

| InChI Key | OOYCMDNRKZENOR-UHFFFAOYSA-N |

| Physical Form | White to Yellow Solid |

Data sourced from publicly available chemical databases.

Esterification Strategies for Nicotinate (B505614) Derivatives

Once 5-fluoro-6-methoxynicotinic acid is obtained, the final step is its conversion to the corresponding methyl ester. A variety of esterification methods are available for nicotinate derivatives.

A recently developed and efficient method for the esterification of fluorinated aromatic carboxylic acids utilizes a heterogeneous catalyst, such as the metal-organic framework UiO-66-NH₂, with methanol (B129727) as the methyl source. researchgate.netrsc.org This method offers advantages in terms of reduced reaction times and easier product purification compared to traditional methods. researchgate.netrsc.org

Conventional esterification procedures are also applicable. These include:

Fischer-Speier esterification: This classic method involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Activation with coupling agents: The carboxylic acid can be activated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride, which then readily reacts with methanol.

Carbodiimide-mediated esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct esterification of the carboxylic acid with methanol, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

The choice of esterification method often depends on the scale of the reaction, the presence of other sensitive functional groups in the molecule, and the desired purity of the final product.

Regioselective Synthesis and Functionalization of the Pyridine Core

The precise placement of the fluoro and methoxy (B1213986) groups on the pyridine ring is critical and represents a significant synthetic challenge. The electronic nature of the pyridine ring and the influence of existing substituents heavily dictate the regioselectivity of subsequent functionalization reactions.

Selective Methoxy Group Introduction Methodologies

The introduction of a methoxy group at the 6-position of the 5-fluoronicotinate scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitable leaving group, most commonly a halogen such as chlorine or bromine, at the 6-position is displaced by a methoxide anion (CH₃O⁻). The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, which activate the ring towards nucleophilic attack.

The general conditions for such a methoxylation reaction are summarized in the table below.

| Parameter | Typical Conditions |

| Substrate | 6-halo-5-fluoronicotinate derivative |

| Reagent | Sodium methoxide (NaOMe) or potassium methoxide (KOMe) |

| Solvent | Methanol (MeOH), Tetrahydrofuran (THF), or Dimethylformamide (DMF) |

| Temperature | Room temperature to reflux |

This method is generally high-yielding and provides excellent regioselectivity for the introduction of the methoxy group at the desired position.

Control of Fluorine and Other Substituent Placement

Controlling the placement of the fluorine atom at the 5-position of the nicotinic acid framework is a more complex task. Direct C-H fluorination of an existing pyridine ring at the 5-position is challenging due to the inherent reactivity patterns of the pyridine nucleus. Therefore, the fluorine atom is often incorporated early in the synthetic sequence using a fluorinated building block.

Alternatively, modern synthetic methods are being developed to achieve regioselective fluorination of the pyridine core. These include:

Transition-metal-catalyzed C-H functionalization: While still an area of active research, methods are emerging that allow for the direct and selective introduction of functional groups at specific positions on the pyridine ring. thieme-connect.combeilstein-journals.org

Use of specific fluorinating agents: The choice of fluorinating agent can influence the regioselectivity of the reaction. However, achieving selective fluorination at the 5-position in the presence of other directing groups remains a significant challenge.

The synthesis of multi-substituted pyridines often relies on a carefully planned sequence of reactions, where the order of substituent introduction is key to achieving the desired regiochemistry.

Advanced and Emerging Synthetic Technologies

The field of organic synthesis is continually evolving, with new technologies emerging that offer more efficient and sustainable routes to complex molecules like this compound. One of the most promising areas is the direct C-H functionalization of heterocycles. acs.orgrsc.orgacs.org

C-H functionalization strategies aim to directly convert a C-H bond into a C-C or C-heteroatom bond, thus avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. acs.orgrsc.orgacs.org For the synthesis of substituted pyridines, transition-metal catalysis plays a crucial role in enabling the selective activation and functionalization of specific C-H bonds. thieme-connect.combeilstein-journals.org While the direct C-H methylation and fluorination of a pyridine core at the desired positions in a single step is not yet a routine process, the continued development of new catalysts and reaction conditions holds significant promise for the future synthesis of this and related molecules.

These advanced methods offer the potential for more atom-economical and environmentally friendly synthetic routes, which are highly desirable in both academic and industrial settings.

Microwave-Assisted Synthetic Approaches in Related Systems

While specific microwave-assisted synthetic routes for this compound are not extensively documented in the provided results, the principles of microwave-assisted organic synthesis (MAOS) are widely applied to related heterocyclic systems. MAOS offers significant advantages over conventional heating methods, including rapid reaction rates, increased product yields, and often, enhanced selectivity. These benefits stem from the direct and efficient heating of the reaction mixture by microwave irradiation.

In the context of nicotinate synthesis, microwave assistance can be particularly beneficial for reactions that are typically slow or require high temperatures, such as certain condensation or cross-coupling reactions. For instance, the Hantzsch pyridine synthesis, a classic method for preparing pyridine derivatives, can be significantly accelerated under microwave conditions. acs.org The application of microwave technology can also be advantageous in facilitating nucleophilic aromatic substitution (SNAr) reactions, a key transformation for functionalizing pyridine rings.

Flow Chemistry Applications in Nicotinate Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). acs.org This methodology involves performing chemical reactions in a continuous stream through a reactor, offering superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processes. europa.eu The enhanced safety profile, particularly for hazardous reactions, and the potential for automation and high-throughput synthesis make it an attractive approach. europa.euadvion.com

For the synthesis of nicotinate derivatives, flow chemistry can be employed to optimize reaction conditions and improve yields. For example, the amidation of methyl nicotinate has been successfully optimized using an automated continuous reactor with online mass spectrometry for monitoring, achieving high yields. advion.com This approach allows for rapid screening of reaction parameters and self-optimization to find the best conditions. advion.com The use of supported reagents and catalysts within a flow system can further enhance efficiency and simplify purification processes. acs.org

The benefits of flow chemistry extend to various reaction types relevant to nicotinate synthesis, including:

Nucleophilic Aromatic Substitution (SNAr): A common method for introducing functionalities onto aromatic rings. vapourtec.com

Organometallic Chemistry: Enables the use of highly reactive reagents like organolithium and Grignard reagents with improved safety and control. acs.org

Photochemistry: Provides consistent light penetration and controlled exposure times for photochemical reactions. vapourtec.commdpi.com

Chemical Reactivity and Transformative Reactions

The ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 5-fluoro-6-methoxynicotinic acid, and methanol. This transformation can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then eliminates methanol to give the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This process involves the use of a base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the methoxide ion, which is a strong base, is followed by an acid-base reaction where the methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is then required to protonate the carboxylate salt and isolate the free carboxylic acid.

The relative ease of hydrolysis can be influenced by the electronic effects of the substituents on the pyridine ring.

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The fluorine atom at the 5-position further activates the ring towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions on heteroaromatic systems. wikipedia.org In fact, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.orgnih.gov

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the formation of a Meisenheimer-like intermediate. The subsequent departure of the leaving group (in this case, the fluoride (B91410) ion) restores the aromaticity of the ring. A wide range of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines. wikipedia.org This reaction provides a versatile method for introducing a variety of functional groups onto the pyridine core. nih.govyoutube.com The regioselectivity of the nucleophilic attack is influenced by the position of the activating groups on the pyridine ring.

The combination of C-H bond fluorination followed by SNAr has been demonstrated as a powerful strategy for the late-stage functionalization of complex molecules containing pyridine rings. acs.orgnih.gov This two-step process allows for the introduction of diverse functionalities under mild conditions. acs.orgnih.gov

Table 1: Comparison of Leaving Group Ability in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Reactivity |

|---|---|

| Fluorine | High |

| Chlorine | Moderate |

| Bromine | Moderate |

Derivatization and Functional Group Interconversions at the Methoxy Position

The methoxy group at the 6-position of the pyridine ring can be a site for further chemical modification. While direct displacement of the methoxy group via nucleophilic substitution is generally more challenging than displacement of a halide, it can be achieved under certain conditions, particularly if the ring is sufficiently activated by electron-withdrawing groups.

A more common approach for modifying this position is through ether cleavage reactions. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) can be used to cleave the methyl ether, yielding the corresponding 6-hydroxypyridine derivative. This hydroxy group can then serve as a handle for introducing a wide array of new functional groups through reactions such as O-alkylation, O-acylation, or conversion to a better leaving group for subsequent substitution reactions.

The process of derivatization is a key strategy in medicinal chemistry and materials science for modifying the physicochemical properties of a molecule. nih.govresearchgate.net The ability to alter the substituent at the 6-position allows for the fine-tuning of properties such as solubility, lipophilicity, and biological activity.

The pyridine ring, being an electron-deficient system, has a reactivity towards oxidation and reduction that is influenced by the substituents present. wikipedia.org

Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like peracids. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. Oxidation can also occur at other positions on the ring, though this is less common for simple pyridines. The presence of a fluorine atom on the ring can influence the regioselectivity of oxidation. acs.org

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, typically involving catalytic hydrogenation. The choice of catalyst and reaction conditions (temperature, pressure) determines the extent of reduction. The presence of electron-withdrawing groups, such as the ester and fluoro substituents in this compound, can make the ring more susceptible to reduction. nih.gov It is important to consider that the ester group may also be reduced under certain hydrogenation conditions. Selective reduction of the pyridine ring while preserving the ester functionality can be achieved using specific catalysts and reaction protocols.

Methyl 5 Fluoro 6 Methoxynicotinate As a Strategic Building Block

Utility in Complex Heterocyclic Compound Synthesis

The strategic placement of the fluoro and methoxy (B1213986) groups on the nicotinic acid ester framework of Methyl 5-fluoro-6-methoxynicotinate makes it a valuable precursor for the construction of a variety of complex heterocyclic systems. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group influence the reactivity of the pyridine (B92270) ring, allowing for selective functionalization at different positions. This controlled reactivity is crucial for the regioselective synthesis of elaborate molecular architectures.

The ester functionality of the molecule provides a convenient handle for further transformations, such as amidation or reduction, to introduce additional diversity and build more complex heterocyclic rings. The inherent reactivity of the pyridine nitrogen also allows for N-alkylation or N-oxidation, further expanding the synthetic possibilities. These features enable medicinal chemists to design and synthesize novel heterocyclic compounds with tailored properties for various therapeutic targets. The synthesis of substituted bicyclic heterocyclic compounds as PRMT5 inhibitors, for example, often relies on the use of such functionalized building blocks to construct the core structures necessary for biological activity. google.com

Applications in Medicinal Chemistry and Drug Discovery Scaffolds

The unique structural attributes of this compound have led to its incorporation into the synthetic pathways of several important classes of therapeutic agents. Its role as a key intermediate allows for the efficient construction of complex molecular scaffolds with desired pharmacological activities.

Precursor for Fluorinated Pharmaceutical Intermediates

The presence of a fluorine atom in a drug molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability. google.com this compound serves as a valuable starting material for the synthesis of various fluorinated pharmaceutical intermediates. The fluorine atom at the 5-position of the pyridine ring is often retained in the final drug molecule, imparting these beneficial properties. The preparation of various fluoropyridine compounds for use in pharmaceuticals highlights the importance of such fluorinated building blocks in modern drug discovery. google.com

The synthesis of these intermediates often involves the transformation of the ester group into other functionalities, such as amides, aldehydes, or carboxylic acids, which can then be used to build more complex molecules. The strategic location of the fluorine and methoxy groups can also direct subsequent chemical reactions, allowing for the controlled and efficient synthesis of the desired fluorinated intermediates.

Integration into MEK Inhibitor Scaffold Synthesis

Mitogen-activated protein kinase (MEK) inhibitors are a class of targeted cancer therapies that block the MEK enzyme, a key component of the RAS/RAF/MEK/ERK signaling pathway. While a direct synthesis of a specific MEK inhibitor from this compound is not explicitly detailed in the provided search results, the structural motifs present in this building block are relevant to the synthesis of certain MEK inhibitors. For instance, the synthesis of Cobimetinib involves a fluorinated pyridine core. The development of novel heterocyclic compounds as potential MEK inhibitors often utilizes functionalized pyridine derivatives to construct the central scaffold.

The general synthetic strategies for MEK inhibitors often involve the coupling of a substituted aniline (B41778) with a heterocyclic core. The functional groups on this compound could be readily modified to participate in such coupling reactions, making it a plausible, though not directly confirmed, precursor for certain MEK inhibitor scaffolds.

Component in YAP/TAZ-TEAD Protein-Protein Interaction Inhibitor Development

The Hippo signaling pathway and its downstream effectors, YAP and TAZ, are critical regulators of cell growth and organ size, and their dysregulation is implicated in various cancers. The interaction between YAP/TAZ and the TEAD family of transcription factors is a key driver of oncogenic signaling, making it an attractive target for cancer therapy. nih.gov

While a direct synthesis of a YAP/TAZ-TEAD inhibitor starting from this compound is not explicitly described, the development of inhibitors of this protein-protein interaction often involves the synthesis of complex heterocyclic molecules. google.com A patent for novel compounds as inhibitors of the YAP/TAZ-TEAD interaction describes the synthesis of hydrazobenzothiazole derivatives, highlighting the use of functionalized heterocyclic building blocks in this area of research. google.com The structural features of this compound make it a potential starting material for the synthesis of novel scaffolds targeting this interaction. The pyridine core can be elaborated and functionalized to mimic the binding motifs required to disrupt the YAP/TAZ-TEAD complex.

Intermediate in T-Type Calcium Channel Antagonist Research

T-type calcium channels are involved in a variety of physiological processes, and their modulation has therapeutic potential for conditions such as epilepsy and chronic pain. nih.govacs.org The development of selective T-type calcium channel antagonists is an active area of research.

One notable T-type calcium channel antagonist is Z944. nih.govnih.gov While the direct synthesis of Z944 from this compound is not detailed in the provided search results, the core structures of many T-type calcium channel antagonists feature substituted heterocyclic rings. The functional groups and substitution pattern of this compound make it a plausible precursor for the synthesis of novel analogs or related compounds in the pursuit of new T-type calcium channel blockers. The development of such antagonists often involves the construction of complex molecules where a functionalized pyridine ring can serve as a key structural element.

Contribution to Novel Nicotinohydrazide Hybrid Synthesis

Nicotinohydrazide and its derivatives are a class of compounds that have attracted significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. The synthesis of novel nicotinohydrazide hybrids often involves the reaction of a nicotinic acid ester with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide.

This nicotinohydrazide can then be further reacted with various aldehydes or ketones to generate a library of hydrazone derivatives. While a specific synthesis starting from this compound is not explicitly detailed, the general synthetic route is well-established for other methyl nicotinate (B505614) analogs. The presence of the fluoro and methoxy substituents on the pyridine ring of this compound would be expected to modulate the biological activity of the resulting nicotinohydrazide hybrids, potentially leading to the discovery of new therapeutic agents with enhanced potency or selectivity.

Relevance in Agrochemical Innovation

The incorporation of fluorinated pyridine moieties is a well-established strategy in the development of modern agrochemicals. nih.govagropages.com The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, leading to improved efficacy and bioavailability of pesticides. nih.govccspublishing.org.cn Pyridine-containing pesticides are recognized for their high efficiency, low toxicity, and favorable environmental profiles, representing a key direction in agrochemical research. agropages.com

The structure of this compound contains key features that are prevalent in a number of successful agrochemicals. The fluorinated nicotinic acid framework is a core component of various herbicides and fungicides. For instance, pyridine carboxamides have been extensively developed as fungicides, with some acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov The modification of the pyridine ring with different substituents allows for the fine-tuning of the compound's biological activity. nih.govresearchgate.net

Furthermore, the methoxy group present in this compound is a common feature in several commercial agrochemicals. For example, the herbicide pyroxsulam (B39247) contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, which is crucial for its selective action in controlling weeds in cereal crops. nih.gov Similarly, the fungicide picoxystrobin (B33183) is produced from an intermediate containing a 2-hydroxy-6-trifluoromethyl pyridine, which can be derived from a methoxy-substituted precursor. agropages.com

Given these precedents, this compound represents a promising starting material for the synthesis of novel agrochemicals. Its reactive ester group can be readily converted into amides or other functional groups to generate a diverse library of candidate compounds for screening as potential herbicides, fungicides, or insecticides.

Table 1: Examples of Agrochemicals Containing a Substituted Pyridine Moiety

| Agrochemical | Type | Key Pyridine Moiety |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine |

| Pyroxsulam | Herbicide | 2-methoxy-4-(trifluoromethyl)pyridine |

| Chlorfluazuron | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| Fluazinam | Fungicide | 2-amino-3-chloro-5-trifluoromethyl pyridine |

| Picoxystrobin | Fungicide | 2-hydroxy-6-trifluoromethyl pyridine |

| Boscalid | Fungicide | Pyridine carboxamide |

This table presents examples of commercial agrochemicals that feature substituted pyridine rings, illustrating the importance of this structural class in the agrochemical industry. nih.govagropages.comnih.gov

Role in Advanced Materials Science

The unique electronic and physical properties conferred by fluorine atoms and pyridine rings also make them attractive components in the design of advanced materials. ontosight.aiacs.org While direct applications of this compound in this domain are not extensively documented, its structural elements suggest potential utility in several areas of materials science.

Impact on Polymer and Coating Development

Pyridine and its derivatives are valuable building blocks in polymer chemistry. The incorporation of pyridine moieties into polymer chains can enhance thermal stability, improve adhesion to substrates, and introduce sites for metal ion coordination, enabling the creation of functional hybrid materials. acs.org The polarity of the pyridine ring can be beneficial for creating polymers with specific surface properties, which is relevant for the development of advanced coatings. acs.orgresearchgate.net

Fluorinated polymers are well-known for their desirable properties, including low surface energy, high thermal stability, and chemical resistance. These characteristics are highly sought after for applications such as self-cleaning and anti-corrosion coatings. researchgate.net Therefore, the integration of a fluoro-pyridinyl unit, such as that from this compound, into a polymer backbone could lead to materials with a unique combination of these beneficial attributes. The ester functionality of the molecule provides a convenient handle for polymerization or for grafting onto other polymer structures.

Contribution to Electronic and Photonic Materials Research

Fluorinated organic materials are playing an increasingly important role in the development of advanced electronic and photonic devices. northwestern.edu The introduction of fluorine can modulate the electronic properties of organic molecules, which is a critical aspect in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. northwestern.educhemscene.com

Pyridine-containing compounds are also widely investigated for their electronic and optical properties. nih.govacs.org The nitrogen atom in the pyridine ring can influence the charge transport characteristics of a material. The combination of a pyridine ring with fluorine atoms, as seen in this compound, could lead to the development of novel materials with tailored electronic energy levels and photophysical properties. Research into fluorinated heterocyclic compounds has highlighted their potential in creating materials with unique emission properties and for use as functional dyes. northwestern.edunih.gov The specific substitution pattern of this compound could be explored for its influence on the electronic and photonic behavior of resulting materials.

Mechanistic and Theoretical Investigations of Methyl 5 Fluoro 6 Methoxynicotinate Systems

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The reactivity of the Methyl 5-fluoro-6-methoxynicotinate core is dictated by the interplay of its substituents and the inherent electronic nature of the pyridine (B92270) ring. Mechanistic investigations are key to controlling reaction outcomes and designing efficient synthetic pathways.

Electrophilic Aromatic Substitution on Pyridine Systems

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. However, the pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. The reaction generally requires harsh conditions and the substitution pattern is heavily influenced by the substituents already present. wikipedia.org

The mechanism of SEAr proceeds via a two-step process:

Attack of the electrophile (E+): The aromatic π-system acts as a nucleophile, attacking the electrophile. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a positively charged intermediate known as a σ-complex or arenium ion. masterorganicchemistry.comyoutube.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic π-system. masterorganicchemistry.com

For this compound, the directing effects of the existing substituents must be considered:

Methoxy (B1213986) group (-OCH3): This is a strong activating group due to its ability to donate electron density via resonance (+R effect). It is an ortho, para-director.

Fluoro group (-F): Halogens are deactivating due to their inductive electron withdrawal (-I effect) but are ortho, para-directing because of their ability to donate electron density through resonance (+R effect).

Methyl nicotinate (B505614) group (-COOCH3): This is a deactivating group and a meta-director due to its electron-withdrawing nature, both inductively and by resonance.

In the case of this compound, the pyridine nitrogen itself is a strong deactivating group and directs meta to its position (i.e., to the 3- and 5-positions). The combination of these effects makes predicting the outcome of electrophilic substitution complex. The methoxy group at C6 strongly activates the ortho position (C5) and para position (C3). The fluoro group at C5 deactivates the ring but directs to C4 and C6. The ester at C3 deactivates the ring and directs to C5. The most activated position for electrophilic attack would likely be the C4 position, which is para to the activating methoxy group, although steric hindrance and the deactivating effects of the adjacent fluoro and ester groups complicate this prediction.

Stereo- and Regiochemical Control in Reactions

Controlling the regioselectivity of reactions involving substituted pyridines is a significant synthetic challenge. In nucleophilic aromatic substitution (SNAr) reactions on related di-substituted pyridine systems, the position of attack is governed by the electronic nature of the substituents and the solvent. For instance, studies on 3-substituted 2,6-dichloropyridines have shown that the regioselectivity can be switched by changing the solvent, which alters the stabilization of the intermediate Meisenheimer complex.

For this compound, derivatization often involves targeting either the pyridine ring or the ester functionality.

Regioselectivity: In reactions like nitration or halogenation, the position of the new substituent is determined by the combined directing effects of the existing groups, as discussed above. Precise control often requires specific catalysts or directing groups to overcome the inherent reactivity patterns of the substituted pyridine ring. Boron-directed cycloadditions, for example, have emerged as a strategy for the regiocontrolled synthesis of substituted heteroaromatics. rsc.org

Stereochemical Control: While the core pyridine ring is planar, reactions that introduce new stereocenters on side chains or that form biaryl systems can be controlled stereochemically. The development of atroposelective synthesis, for instance, allows for the controlled formation of axially chiral biaryls where rotation around the C-C single bond is hindered. This is particularly relevant when coupling the pyridine ring to another aromatic system.

Computational Chemistry and Molecular Modeling

Computational methods provide powerful insights into the structure and reactivity of molecules like this compound, complementing experimental findings and guiding synthetic efforts.

Structure-Reactivity Relationships and Quantum Chemical Analysis

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate a molecule's structural features with its chemical reactivity using computational descriptors. researchgate.netoxfordsciencetrove.com For substituted pyridines, Density Functional Theory (DFT) is a commonly used method to investigate these relationships. nih.gov

Key parameters that can be calculated include:

Electron Density and Electrostatic Potential: Mapping these properties reveals the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. For this compound, the nitrogen atom and the oxygen atoms of the methoxy and ester groups are expected to have high electron density, while the pyridine ring carbons will be influenced by the competing electronic effects of the substituents.

Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates the site of nucleophilic attack (e.g., in reactions with electrophiles), while the LUMO indicates the site of electrophilic attack.

Acidity Constants (pKa): Computational methods can accurately predict the pKa of pyridinium (B92312) ions, which is essential for understanding their behavior in catalytic cycles and biological systems. acs.org

Studies on related fluorinated aromatic compounds show that fluorine substitution significantly modulates electronic properties and can lead to non-intuitive effects on reactivity and molecular orbital energies. rsc.orgmdpi.com

Table 1: Hypothetical Computational Data for Analysis of Substituted Pyridines This table illustrates the type of data generated in a typical computational study to understand structure-reactivity relationships. The values are representative and not specific to this compound.

| Substituent at C5 | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) | Predicted Reactivity toward Electrophiles |

|---|---|---|---|---|

| -H | -6.5 | -1.2 | 2.1 | Moderate |

| -F | -6.7 | -1.4 | 1.5 | Lower |

| -Cl | -6.6 | -1.5 | 1.6 | Lower |

| -CH3 | -6.3 | -1.1 | 2.4 | Higher |

Conformational Analysis and Atropisomerism in Related Biaryl Systems

When this compound is used as a building block for biaryl systems (molecules with two directly linked aromatic rings), the phenomenon of atropisomerism can arise. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. anr.frnih.gov This is particularly relevant in the synthesis of chiral ligands and biologically active molecules.

The rotational barrier in a biaryl system derived from this compound would be influenced by the substituents ortho to the aryl-aryl bond. Coupling at the C2 or C4 position of the pyridine ring would place the bulky methoxy or ester groups, respectively, adjacent to the newly formed bond, potentially creating a high barrier to rotation.

Computational methods, particularly DFT, are used to perform conformational analysis and calculate the energy barrier to rotation (ΔG‡rot). This allows chemists to predict whether atropisomers will be stable and isolable at a given temperature. The atroposelective synthesis of such biaryl and heterobiaryl compounds is an active area of research, with methods developed to control the axial chirality during the bond-forming step. rsc.orgresearchgate.netnih.gov

Predictive Modeling for Synthetic Design

Machine learning and computational models are increasingly used to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. chemrxiv.org For a molecule like this compound, predictive models could be employed to:

Screen Reaction Conditions: By training models on large datasets of similar reactions, it's possible to predict which catalysts, solvents, and temperatures will favor a desired product or regioselectivity.

Predict Success of Coupling Reactions: In the context of forming biaryls via cross-coupling reactions (e.g., Suzuki coupling), machine learning models can predict which ligands are most likely to be effective for a given substrate.

Estimate Physicochemical Properties: Models can predict properties like solubility, pKa, and lipophilicity for novel derivatives synthesized from the parent compound, which is critical in drug discovery.

These predictive tools, often built upon quantum chemical calculations, accelerate the discovery process by minimizing the need for extensive experimental screening and optimization.

Influence of Fluorine and Methoxy Substitution on Reactivity Profiles

The reactivity of the pyridine ring in this compound is intricately modulated by the electronic and steric interplay of the fluorine atom at the 5-position and the methoxy group at the 6-position. These substituents exert opposing electronic effects, creating a nuanced reactivity profile that influences the regioselectivity and rate of various chemical transformations.

Computational studies on similarly substituted pyridine systems provide insight into the expected electronic properties of this compound. Density Functional Theory (DFT) calculations can elucidate the molecular electrostatic potential (MEP) and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity.

Detailed Research Findings:

While specific mechanistic studies on this compound are not extensively available in the public domain, research on related substituted pyridines allows for extrapolation of its reactivity.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing fluorine atom significantly activates the ring for SNAr reactions. Nucleophilic attack is generally favored at the carbon atom bearing the leaving group (if any) or at other electron-deficient positions. In the case of pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position under mild conditions, and at C-2 and C-6 under harsher conditions. rsc.org For this compound, the fluorine itself could potentially be a leaving group in SNAr reactions, or it could activate other positions for substitution. The methoxy group at C-6 would also influence the regioselectivity of such reactions.

Steric Effects: The methoxy group at the C-6 position, adjacent to the ring nitrogen, can introduce steric hindrance. This can influence the approach of reagents, particularly bulky ones, to the nitrogen atom and the C-6 position, potentially affecting reaction rates and product distributions. nih.gov

Interactive Data Tables:

The following tables illustrate the expected qualitative effects of the fluoro and methoxy substituents on the electronic properties and reactivity of the pyridine ring in this compound. The values are illustrative and based on general principles of physical organic chemistry.

Table 1: Estimated Relative Effects of Substituents on Electron Density

| Position | Substituent | Inductive Effect | Resonance Effect | Net Effect on Electron Density |

| C-5 | -F | Strong -I | Weak +R | Decrease |

| C-6 | -OCH₃ | Moderate -I | Strong +R | Increase |

Table 2: Predicted Reactivity towards Electrophilic and Nucleophilic Attack

| Reaction Type | Predicted Relative Rate | Favored Position(s) of Attack |

| Electrophilic Aromatic Substitution | Low | C-3 |

| Nucleophilic Aromatic Substitution | High | C-2, C-4, C-6 |

Table 3: Estimated Hammett-type Substituent Constants for Reactivity Analysis

| Substituent | Position | σp (Illustrative) | σm (Illustrative) |

| -F | para (relative to N) | +0.06 | +0.34 |

| -OCH₃ | meta (relative to N) | +0.12 | -0.27 |

Note: The Hammett constants are typically defined for substituted benzenes and are used here for illustrative purposes to quantify the electronic effects on the pyridine ring.

Analytical Methodologies for Research and Development of Methyl 5 Fluoro 6 Methoxynicotinate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 5-fluoro-6-methoxynicotinate.

NMR spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the fluorine atom within the molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester and methoxy (B1213986) groups. For instance, a reported ¹H-NMR spectrum in deuterochloroform (CDCl₃) showed a doublet for the aromatic proton at position 2 at δ 8.60 (J=2 Hz), a doublet of doublets for the aromatic proton at position 4 at δ 7.56 (J₁=10.4 Hz, J₂=2 Hz), a singlet for the methoxy protons at δ 4.09, and a singlet for the methyl ester protons at δ 3.92. google.comgoogleapis.comgoogleapis.com

¹³C NMR: Carbon NMR is used to determine the number of different types of carbon atoms in the molecule. The spectrum of this compound would be expected to show distinct resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with couplings to fluorine), and the carbons of the methoxy and methyl ester groups.

¹⁹F NMR: Fluorine-19 NMR is particularly important for fluorine-containing compounds. It provides information about the chemical environment of the fluorine atom. For this compound, a single resonance would be expected, and its chemical shift and coupling constants with neighboring protons would further confirm the substitution pattern on the pyridine ring.

| ¹H NMR Data for this compound | |

| Chemical Shift (δ) ppm | Multiplicity |

| 8.60 | d |

| 7.56 | dd |

| 4.09 | s |

| 3.92 | s |

| Data obtained in CDCl₃ at 400 MHz google.comgoogleapis.comgoogleapis.com |

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound.

MS and HRMS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with a high degree of confidence.

LC-MS and UPLC-MS: Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are routinely used to analyze reaction mixtures and assess the purity of the final product. For example, LCMS experiments using electrospray ionization can be employed to monitor the progress of reactions involving this compound. google.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester group, C-O stretching vibrations for the ester and ether linkages, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and reaction monitoring.

HPLC with a photodiode array (PDA) detector is a cornerstone technique for determining the purity of this compound. It allows for the separation of the target compound from impurities, and the PDA detector provides spectral information that can help in the identification of the separated components. UPLC, a higher-resolution version of HPLC, offers faster analysis times and improved separation efficiency. These techniques are invaluable for in-process control during synthesis and for the final quality control of the product. google.com

Gas chromatography is another important technique for assessing the purity of volatile compounds like this compound. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. GC can be used to detect and quantify volatile impurities that may not be readily observed by HPLC.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's constitution, configuration, and conformation, which is critical for confirming the identity of a key intermediate like this compound.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. Through complex mathematical analysis, this pattern is translated into an electron density map, from which the exact position of each atom can be resolved.

While a specific, publicly documented crystal structure for this compound is not available in peer-reviewed literature as of this writing, the application of this technique would yield invaluable data. A hypothetical study would provide the following key parameters, which are crucial for understanding the compound's solid-state properties and for regulatory submissions.

Table 1: Potential Crystallographic Data for this compound

| Parameter | Description | Significance for Research & Development |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). | Influences physical properties like solubility and dissolution rate. |

| Space Group | The specific symmetry group of the crystal lattice. | Provides detailed insight into the packing arrangement of molecules. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit. | Defines the fundamental packing block of the crystal; essential for identifying different polymorphic forms. |

| Bond Lengths/Angles | Precise measurements of all interatomic distances and angles. | Confirms the covalent structure and identifies any unusual geometric features. |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds or π-stacking. | Explains the stability of the crystal lattice and can affect physical properties like melting point. |

The determination of the solid-state structure would confirm the regiochemistry of the fluoro and methoxy substituents on the pyridine ring, which is a critical quality attribute. Furthermore, it would reveal the conformation of the methyl ester group relative to the aromatic ring, providing a complete structural picture that spectroscopic methods like NMR can only infer for solutions.

Development of Orthogonal Analytical Approaches

To ensure the comprehensive assessment of a compound's purity, regulatory bodies emphasize the use of orthogonal analytical methods. alphalyse.com Orthogonality in analysis means employing two or more methods that measure the same attribute (e.g., purity) based on fundamentally different chemical or physical principles. alphalyse.comresearchgate.net This strategy significantly increases the probability of detecting and quantifying all impurities present in a sample, especially those that may co-elute or be otherwise hidden in a single analytical system. researchgate.netchromatographyonline.com

For an intermediate like this compound, a primary method such as reversed-phase high-performance liquid chromatography (RP-HPLC) would typically be developed for routine purity testing. To complement this, an orthogonal method is essential for validation and to ensure no impurities are missed. chromatographyonline.com The development of such an approach involves selecting techniques with different separation mechanisms to provide a more complete impurity profile. researchgate.netsantaisci.com

A robust orthogonal strategy for this compound could involve complementing a primary RP-HPLC method with a secondary method such as Gas Chromatography-Mass Spectrometry (GC-MS) or an alternative HPLC method with a different selectivity.

Table 2: Comparison of Potential Orthogonal Methods for this compound Analysis

| Method | Principle of Separation/Detection | Target Analytes & Impurities | Rationale for Orthogonality |

| Primary: RP-HPLC-UV | Partitioning based on hydrophobicity between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Detection via UV absorbance. | The main compound and non-volatile, UV-active impurities with different polarities. | Serves as the primary, high-precision method for quantifying known impurities and degradation products. |

| Orthogonal 1: GC-MS | Separation based on boiling point and polarity in a gaseous mobile phase. Detection by mass spectrometry. | Volatile and semi-volatile impurities (e.g., residual solvents, starting materials, or volatile by-products). | Provides a completely different separation mechanism (volatility vs. polarity) and highly specific detection (mass), ideal for analytes unsuitable for HPLC. |

| Orthogonal 2: HILIC-UV | Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and a partially aqueous mobile phase to separate polar compounds. | Highly polar impurities that elute in the void volume during RP-HPLC analysis. | Offers a complementary selectivity to RP-HPLC, effectively retaining and separating polar species that are poorly retained on C18 columns. |

By implementing a strategy that combines RP-HPLC with GC-MS, analysts can create a comprehensive picture of both the non-volatile and volatile impurity profiles. Adding a HILIC method would further enhance the detection of any highly polar, process-related impurities or degradants. This multi-faceted approach ensures that the purity of this compound is not overestimated and that the material is well-characterized before its use in subsequent manufacturing steps, ultimately contributing to the safety and quality of the final drug product.

Comparative Studies and Analogous Compound Research

Comparison of Thermal Stability with Halogenated Analogs

Research into the thermal properties of halogenated organic compounds provides a framework for understanding the stability of Methyl 5-fluoro-6-methoxynicotinate. While direct thermal analysis data for this specific compound is not extensively available in the public domain, studies on related fluorinated and nicotinic acid compounds offer valuable insights.

Studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs) indicate that they degrade via HF elimination to form perfluorinated α-lactones, which are unstable intermediates. rsc.org While this compound is not a perfluorinated compound, this highlights a common thermal degradation pathway for fluorinated carboxylic acid derivatives. The presence of the methoxy (B1213986) group and the methyl ester in this compound will also play a crucial role in its thermal decomposition profile.

Theoretical calculations and experiments on fluorinated graphene have shown that fluorination can weaken certain bonds within a molecule, potentially lowering the decomposition temperature compared to its non-fluorinated counterpart. mdpi.com Conversely, the high chemical activity of fluorine atoms can also lead to an increase in the heat released during decomposition. mdpi.com

A comparative look at the thermal properties of nicotinic acid and its esters reveals that the esterification of the carboxylic acid group can alter the thermal behavior. For instance, the boiling point of methyl nicotinate (B505614) is 209°C, while nicotinic acid sublimes and decomposes at higher temperatures. researchgate.netsigmaaldrich.com The table below summarizes the key thermal events for nicotinic acid.

Table 1: Thermal Behavior of Nicotinic Acid

| Temperature Range (°C) | Thermal Event | Mass Loss (%) |

|---|---|---|

| 185-190 | Solid-solid phase transition | ~0 |

| 190-225 | Sublimation | ~33.7 |

| 225-268 | Melting, sublimation, and evaporation | ~47.3 |

| 268-275 | Evaporation | ~17.2 |

Data derived from a study on the thermal behavior of nicotinic acid under inert conditions. researchgate.net

Structure-Activity Relationships and Structural Modifications of Related Nicotinates

The biological activity of nicotinic acid and its derivatives is a subject of extensive research, with a focus on their role as anti-inflammatory agents and their interaction with nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov Structure-activity relationship (SAR) studies on related nicotinates help to elucidate the potential pharmacological profile of this compound.

The core of these studies often lies in modifying the substituents on the pyridine (B92270) ring and the nature of the ester group. The introduction of a fluorine atom at the 5-position and a methoxy group at the 6-position of the nicotinic acid scaffold, as seen in this compound, is a strategic chemical modification. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

Research on various nicotinic acid derivatives has shown that the nature and position of substituents on the pyridine ring are critical for their anti-inflammatory activity. nih.gov For example, the synthesis of novel nicotinic acid derivatives has led to compounds with significant anti-inflammatory properties, sometimes comparable to or exceeding those of established drugs like ibuprofen. nih.gov These studies often involve linking the nicotinic acid moiety to other pharmacologically active molecules.

Furthermore, quantitative structure-activity relationship (QSAR) studies on nicotine (B1678760) analogs have demonstrated that the size and hydrogen-bonding capacity of substituents on the pyridine ring significantly influence their binding affinity to neuronal nicotinic acetylcholine receptors. nih.gov While these studies focus on nicotine, which has a different side chain, the principles regarding substituent effects on the pyridine ring are broadly applicable to other nicotinic acid derivatives.

The table below outlines some structural modifications on the nicotinic acid scaffold and their observed impact on biological activity, based on research on related compounds.

Table 2: Structure-Activity Relationships of Nicotinic Acid Derivatives

| Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Esterification of the carboxylic acid | Can enhance solubility in certain vehicles. nih.govresearchgate.net | nih.govresearchgate.net |

| Introduction of various aryl groups | Can lead to potent analgesic and anti-inflammatory compounds. chemistryjournal.netresearchgate.net | chemistryjournal.netresearchgate.net |

| Substitution on the pyridine ring | Influences binding affinity to receptors and anti-inflammatory potency. nih.govnih.gov | nih.govnih.gov |

Investigation of Positional Isomers and Derivatives

The synthesis and study of positional isomers and derivatives are crucial for understanding the chemical space around a lead compound and for optimizing its properties. For this compound, several positional isomers can be conceptualized by altering the positions of the fluoro and methoxy groups on the pyridine ring.

One such positional isomer that has been synthesized is Methyl 5-fluoro-6-methylpicolinate. sigmaaldrich.com In this isomer, the ester group is at the 2-position (picolinate) instead of the 3-position (nicotinate), and a methyl group replaces the methoxy group at the 6-position. The availability of such isomers allows for a systematic exploration of how the relative positions of the functional groups affect the compound's physical, chemical, and biological properties.

The investigation of derivatives of nicotinic acid is a broad field of research. These derivatives are not limited to simple substitutions on the pyridine ring but also include the formation of amides, more complex esters, and the incorporation of the nicotinic acid scaffold into larger molecules. nih.govchemistryjournal.net For instance, fluorinated esters of nicotinic acid have been investigated as potential prodrugs to enhance solubility in specific delivery vehicles. nih.govresearchgate.net

The study of isomers extends beyond structural isomers to include stereoisomers if a chiral center is introduced. In the case of this compound, no chiral center is present. However, research on isomers of other fluorinated compounds, such as perfluorinated carboxylates, has shown that different isomers can have distinct environmental fates and toxicological profiles. nih.gov This underscores the importance of isomer-specific synthesis and characterization in chemical research.

The table below lists the compound discussed in this article and its known positional isomer.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 5-fluoro-6-methylpicolinate |

| Nicotinic acid |

| Methyl nicotinate |

Patent Landscape and Intellectual Property Analysis Concerning Methyl 5 Fluoro 6 Methoxynicotinate

Overview of Patented Synthetic Routes and Applications

Analysis of the patent literature reveals that Methyl 5-fluoro-6-methoxynicotinate is primarily utilized as a crucial intermediate in the synthesis of complex molecular targets. Its patented syntheses and subsequent applications are concentrated in the discovery of new treatments for a range of challenging diseases.

Patented Synthesis:

A prominent synthetic route to this compound is detailed in patents assigned to Merck & Co. google.comgoogleapis.com This method starts from 2,3-difluoro-5-iodopyridine. The synthesis is achieved through a palladium-catalyzed carbonylation reaction. Specifically, the reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and triethylamine (B128534) (Et₃N) in methanol (B129727) (MeOH) under a carbon monoxide (CO) atmosphere. googleapis.com This process efficiently introduces the methoxycarbonyl group at the 3-position of the pyridine (B92270) ring to yield this compound. google.comgoogleapis.com

Patented Applications:

The primary application for this compound, as outlined in the patent landscape, is its role as a precursor for potent and selective pharmaceutical agents.

T-Type Calcium Channel Antagonists: A significant body of patents, including EP 2010493 B1 and US 7875636 B2, describes the use of this compound in the creation of pyridyl amide T-type calcium channel antagonists. google.comgoogleapis.comgoogleapis.com In these syntheses, the ester group of this compound is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with other complex amines to form the final amide-based drug candidates. googleapis.com These antagonists are being investigated for the treatment of neurological and psychiatric disorders where T-type calcium channels play a modulatory role. googleapis.comwipo.int

GPR52 Modulator Compounds: More recent intellectual property, such as patent WO2021090030A1, demonstrates the continued relevance of this intermediate in new therapeutic areas. google.com This patent discloses the use of this compound as a starting material for the synthesis of GPR52 receptor modulators. The process involves a two-step transformation beginning with the reduction of the ester to an alcohol using sodium borohydride (B1222165) (NaBH₄) and calcium chloride (CaCl₂), followed by conversion to a chloride with thionyl chloride (SOCl₂), creating a reactive intermediate for further elaboration. google.com GPR52 agonists are being explored for potential applications in treating psychiatric disorders. google.com

The following table summarizes key patents involving this compound.

Analysis of Intellectual Property Trends in Fluorinated Pyridine Derivatives

The intellectual property landscape for fluorinated pyridine derivatives, including this compound, reveals several key trends that underscore their importance in modern drug discovery.

Focus on High-Value Therapeutic Targets: Patenting activity is heavily concentrated in the pharmaceutical sector, with major global companies driving innovation. The applications for these compounds are not for simple or commodity chemicals but for highly specific and complex biological targets like ion channels (T-type calcium channels) and G-protein coupled receptors (GPR52). googleapis.comgoogle.com This indicates that the unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents on the pyridine ring are being leveraged to achieve the high selectivity and potency required for these challenging targets.

Sustained and Long-Term Interest: The timeline of key patents, from the mid-2000s to the early 2020s, demonstrates a sustained, long-term research and development interest in this structural motif. googleapis.comgoogle.com The continued filing of patents by different major pharmaceutical entities suggests that the value of fluorinated pyridines as key intermediates is not a fleeting trend but a foundational strategy in medicinal chemistry programs.

Emphasis on Synthetic Innovation: While the applications are a primary focus, patents also protect novel and efficient synthetic routes. The development of specific catalytic processes, like the palladium-catalyzed carbonylation to produce this compound, highlights the need for commercially viable methods to access these key building blocks. googleapis.com As new fluorination and functionalization techniques emerge, they are quickly adopted and patented for the synthesis of these valuable derivatives.

Implications for Future Research and Development Strategies

The patent landscape surrounding this compound and related fluorinated pyridines offers clear guidance for future research and development strategies.

Exploration of New Therapeutic Areas: The successful use of this scaffold in neuroscience suggests that it could be readily applied to other therapeutic areas. R&D strategies should consider deploying this and similar fluorinated pyridine intermediates in programs targeting other complex proteins, such as kinases or proteases, where the specific stereoelectronic properties of the ring can be advantageous.

Development of Diverse Intermediate Libraries: The demand for specific, highly functionalized pyridine rings is clear. Chemical development companies and contract research organizations would benefit from developing libraries of related intermediates. Expanding beyond the 5-fluoro-6-methoxy substitution pattern to include other halogenation, alkylation, and functional group combinations would provide medicinal chemists with a broader toolkit to tackle new biological targets.

Investment in Next-Generation Synthesis: The existing patented syntheses are effective but rely on established, sometimes costly, methods like palladium catalysis. A forward-looking strategy would involve investing in the development and patenting of next-generation synthetic routes. This could include flow chemistry processes for safer and more efficient production, or novel C-H activation or late-stage fluorination techniques that could provide more direct and cost-effective access to these high-value intermediates. Such innovations would not only provide a competitive advantage but also broaden the accessibility of these crucial building blocks for the entire pharmaceutical industry.

Q & A

Q. What are the key synthetic pathways for Methyl 5-fluoro-6-methoxynicotinate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification of nicotinic acid derivatives. For example:

- Fluorination: Introduce fluorine at position 5 via halogen exchange (e.g., using KF or CsF in polar aprotic solvents like DMF) .

- Methoxylation: Methoxy groups are added via SN2 reactions with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃) .

- Esterification: Final esterification with methanol and acid catalysis (H₂SO₄ or HCl) completes the synthesis .

Critical Parameter Table:

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Methoxy protons (δ 3.8–4.0 ppm) and fluorine-induced deshielding of adjacent protons (e.g., H-4 or H-6) .

- ¹³C NMR: Fluorine coupling splits signals (e.g., C-5 shows ¹J₃ coupling ~30 Hz) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ group) .

- X-ray Crystallography: Resolve positional isomers (e.g., 5-fluoro vs. 6-fluoro) when synthetic byproducts arise .

Data Contradiction Tip: If NMR signals overlap, use 2D techniques (COSY, HSQC) to assign substituent positions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluorine and methoxy groups in cross-coupling reactions?

Methodological Answer:

- Fluorine as a Directing Group: The electron-withdrawing fluorine atom activates the pyridine ring for electrophilic substitution at position 4 or 2 .

- Methoxy Group Stability: Methoxy substituents are prone to demethylation under strong acidic/basic conditions, requiring protective strategies (e.g., using BCl₃ for selective deprotection) .

Case Study: In Suzuki-Miyaura coupling, fluorine stabilizes the transition state, enabling regioselective aryl boronic acid coupling at position 4 (yield ~75%) .

Q. How do structural analogs of this compound inform SAR studies for antimicrobial activity?

Methodological Answer: Compare bioactivity of derivatives through systematic substitutions:

- Fluorine Replacement: Replace F with Cl or H to assess halogen-dependent activity (e.g., 5-Cl analogs show reduced MIC against S. aureus) .

- Ester Hydrolysis: Test hydrolyzed carboxylic acid derivatives (e.g., 5-fluoro-6-methoxynicotinic acid) for improved solubility and membrane permeability .

SAR Table:

| Analog | Substituent | MIC (μg/mL) | Notes |

|---|---|---|---|

| 5-F-6-OCH₃ (Target) | F, OCH₃ | 12.5 | Baseline |

| 5-Cl-6-OCH₃ | Cl, OCH₃ | 25.0 | Reduced activity |

| 5-H-6-OCH₃ | H, OCH₃ | >50 | Inactive |

Q. What strategies mitigate conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Solvent Screening: Use Hansen solubility parameters (δD, δP, δH) to predict solubility. For example:

- Purity Checks: Impurities (e.g., unreacted nicotinic acid) can skew solubility data. Validate purity via HPLC (≥95%) before testing .

Contradiction Resolution: If literature reports vary, replicate experiments under controlled humidity/temperature to exclude hygroscopic effects .

Experimental Design & Validation

Q. How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

- pH Stability: Incubate compound in buffers (pH 1–12) at 25°C for 24h. Monitor degradation via LC-MS.

- Key Finding: Degrades rapidly at pH <2 (ester hydrolysis) and pH >10 (demethylation) .

- Thermal Stability: Use TGA/DSC to identify decomposition onset (typically >150°C for nicotinate esters) .

Validation Protocol: Include positive controls (e.g., methyl nicotinate) and validate methods per ICH guidelines .

Q. What computational methods predict the metabolic pathways of this compound?

Methodological Answer:

- Docking Studies: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .

- ADMET Prediction: Tools like SwissADME estimate logP (2.1), suggesting moderate blood-brain barrier penetration .

Data Integration: Cross-validate in vitro microsomal assays (e.g., rat liver microsomes) to confirm predicted metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。